molecular formula C6H10N4O2 B1606320 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione CAS No. 42747-84-2

3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1606320
CAS RN: 42747-84-2
M. Wt: 170.17 g/mol
InChI Key: VQUOCQPUWMVVJV-UHFFFAOYSA-N
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Description

3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that is widely used in scientific research. It is a potent inhibitor of dihydroorotate dehydrogenase, an enzyme that is essential for the production of pyrimidine nucleotides.

Scientific Research Applications

Antithrombotic Applications

One of the significant applications of compounds related to 3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione is in the development of antithrombotic medications. Research by Furrer, Wágner, and Fehlhaber (1994) synthesized a compound, 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, which is a representative of new antithrombotic compounds showing favorable cerebral and peripheral effects (Furrer, Wágner, & Fehlhaber, 1994).

Role in Free Radical Oxidation

Studies have investigated the impact of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation, particularly in whole blood and bone marrow. Meshcheryakova et al. (2022) explored the effects of these derivatives on reactive oxygen species generation and lipid peroxidation, indicating their potential in therapy and prevention of various pathological processes (Meshcheryakova et al., 2022).

Computational and Structural Analysis

The synthesis and structural analysis of pyrimidine derivatives have been a focus of research to understand their electronic structures and potential applications. Ashraf et al. (2019) reported on the synthesis of various pyrido[2,3-d]pyrimidine derivatives, employing density functional theory (DFT) for analyzing their electronic structures, indicating potential applications in various fields (Ashraf et al., 2019).

Synthesis and Reactivity Studies

Gelling and Wibberley (1969) described the synthesis and reactivity of pyrido[3,4-d]pyrimidin-4(3H)-ones and pyrimidine-2,4(1H,3H)-diones. Their work provides insights into the chemical properties and potential applications of these compounds in various scientific fields (Gelling & Wibberley, 1969).

properties

IUPAC Name

6-[amino(methyl)amino]-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-5(11)3-4(10(2)7)8-6(9)12/h3H,7H2,1-2H3,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUOCQPUWMVVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359150
Record name BAS 00444396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(1-methylhydrazinyl)pyrimidine-2,4(1H,3H)-dione

CAS RN

42747-84-2
Record name BAS 00444396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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